
4-methyl-2-oxo-2H-chromen-7-yl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Coumate can be synthesized through various methods. One common synthetic route involves the preparation of tricyclic coumarin-based sulfamates. For instance, 4-methylcoumarin-7-O-sulfamate (Coumate) can be synthesized by reacting 4-methylcoumarin with sulfamoyl chloride in the presence of a base . Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Coumate undergoes several types of chemical reactions, including:
Oxidation: Coumate can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Coumate into reduced forms.
Substitution: Coumate can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Coumate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of steroid sulfatase.
Biology: Coumate is used to investigate the role of steroid sulfatase in various biological processes.
Industry: Coumate derivatives are used in the development of new drugs and chemical processes.
Mechanism of Action
Coumate exerts its effects by inhibiting steroid sulfatase (STS), an enzyme responsible for converting hormonally inactive steroid sulfates into their active forms. By inhibiting STS, Coumate prevents the formation of active androgens and estrogens, thereby reducing the growth of hormone-dependent cancers . The molecular targets involved include STS and various steroid sulfates such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S) .
Comparison with Similar Compounds
Coumate is unique compared to other similar compounds due to its nonsteroidal nature and irreversible inhibition of STS. Similar compounds include:
EMATE (Estrone-3-O-sulfamate): A potent STS inhibitor but with estrogenic activity.
Tricyclic coumarin-based sulfamates: These compounds are structurally similar to Coumate and exhibit potent STS inhibition.
Coumate’s non-estrogenic nature and high potency make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
136167-05-0 |
|---|---|
Molecular Formula |
C10H9NO5S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) sulfamate |
InChI |
InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
UFGBGFMPBMEVMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
Synonyms |
4-methylcoumarin 7-O-sulfamate COUMATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

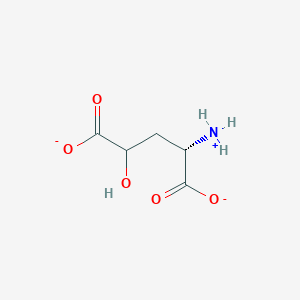
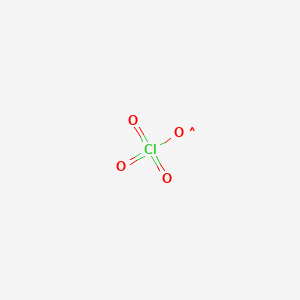
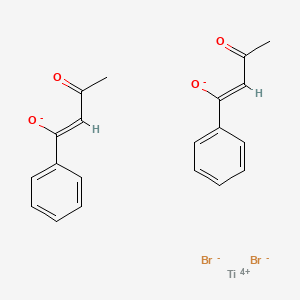
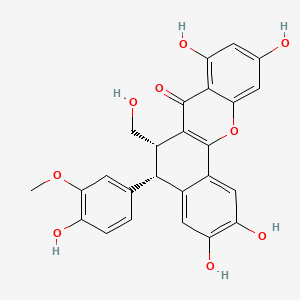
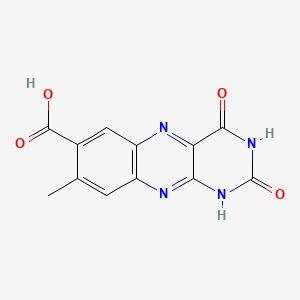
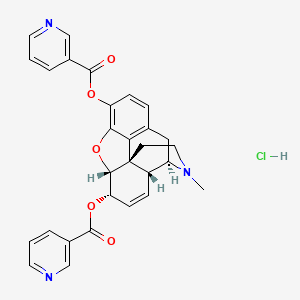
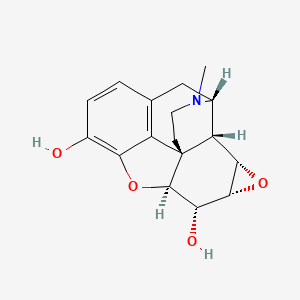
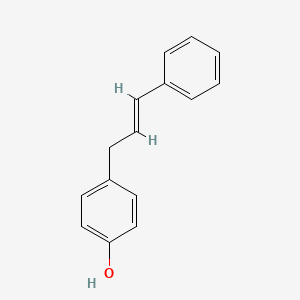
![(16Z,18Z)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B1242741.png)




